1-[(2R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-5-iodopyrimidine-2,4-dione
Description
This compound is a modified nucleoside derivative with a 5-iodopyrimidine-2,4-dione core and a bis(4-methoxyphenyl)-phenylmethoxy (DMT) protecting group at the 5'-position of the oxolane (tetrahydrofuran) ring. The stereochemistry (2R,4R,5R) ensures structural specificity, critical for its role in oligonucleotide synthesis. The iodine atom at the 5-position of the pyrimidine ring introduces steric bulk and electronic effects, influencing base-pairing interactions and stability . It is primarily used as a building block in therapeutic oligonucleotide synthesis, where the DMT group facilitates selective deprotection during solid-phase synthesis .
Properties
Molecular Formula |
C30H29IN2O7 |
|---|---|
Molecular Weight |
656.5 g/mol |
IUPAC Name |
1-[(2R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-5-iodopyrimidine-2,4-dione |
InChI |
InChI=1S/C30H29IN2O7/c1-37-22-12-8-20(9-13-22)30(19-6-4-3-5-7-19,21-10-14-23(38-2)15-11-21)39-18-26-25(34)16-27(40-26)33-17-24(31)28(35)32-29(33)36/h3-15,17,25-27,34H,16,18H2,1-2H3,(H,32,35,36)/t25-,26-,27-/m1/s1 |
InChI Key |
RLDUYGSOCGOJTP-ZONZVBGPSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OC[C@@H]4[C@@H](C[C@@H](O4)N5C=C(C(=O)NC5=O)I)O |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(CC(O4)N5C=C(C(=O)NC5=O)I)O |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Nucleoside Precursor
The foundational step involves preparing the protected ribose-pyrimidine scaffold. The stereospecific ribose moiety is synthesized via glycosylation or functionalization of a pre-existing nucleoside.
Glycosylation of Pyrimidine Bases
The Vorbrüggen glycosylation method is widely employed to form β-D-ribofuranosyl nucleosides. For this compound, uridine serves as the starting material. The 5'-hydroxyl group is protected with a DMT group using 4,4'-dimethoxytrityl chloride (DMTr-Cl) in anhydrous pyridine (60–70% yield). Subsequent 2'-O-methylation is achieved via treatment with methyl triflate or iodomethane in the presence of a non-nucleophilic base (e.g., DBU), yielding 2'-O-methyluridine derivatives.
Key Reaction:
$$
\text{Uridine} + \text{DMTr-Cl} \xrightarrow{\text{pyridine}} \text{5'-O-DMT-uridine} \xrightarrow{\text{CH}_3\text{I, DBU}} \text{5'-O-DMT-2'-O-methyluridine}
$$
Stereochemical Control and Final Assembly
The stereochemistry at the 2R,4R,5R positions is maintained through:
- Chiral auxiliary-mediated glycosylation during ribose functionalization.
- Low-temperature iodination to prevent epimerization.
Post-iodination, the DMT group is retained for downstream applications (e.g., oligonucleotide synthesis). Characterization via ¹H/¹³C NMR and HPLC-MS confirms structural integrity:
Analytical Data:
| Parameter | Value |
|---|---|
| Molecular Formula | C₃₀H₂₉IN₂O₇ |
| Molecular Weight | 656.5 g/mol |
| ¹H NMR (DMSO-d₆) | δ 8.15 (s, 1H, H6), 6.85–7.45 (DMT) |
| HPLC Purity | ≥98% (C18 column, MeCN/H₂O gradient) |
Comparative Analysis of Iodination Methods
Challenges and Optimization Strategies
- Protective Group Stability : The DMT group is prone to acid hydrolysis. Iodination must avoid protic acids or elevated temperatures.
- Regioselectivity : Competing iodination at N3 or O4 positions is mitigated by using bulky electrophiles (e.g., NIS).
- Scalability : NIS-based methods are preferred for gram-scale synthesis due to reproducibility.
Chemical Reactions Analysis
Types of Reactions
1-[(2R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-5-iodopyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form various reduction products. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions. Common reagents include halogens, alkyl halides, and nucleophiles such as amines and alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in ether.
Substitution: Halogens in the presence of a catalyst, alkyl halides in the presence of a base, nucleophiles in the presence of a catalyst.
Major Products
The major products formed from these reactions include various oxidation and reduction products, as well as substituted derivatives of the original compound.
Scientific Research Applications
1-[(2R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-5-iodopyrimidine-2,4-dione has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. It is also used as a reagent in various organic reactions.
Biology: The compound is used in the study of biological processes and as a probe for studying enzyme activity.
Medicine: The compound has potential therapeutic applications, including as an antiviral and anticancer agent.
Industry: The compound is used in the production of various pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 1-[(2R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-5-iodopyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound exerts its effects by:
Binding to Enzymes: The compound binds to specific enzymes, inhibiting their activity and thereby affecting various biological processes.
Interacting with DNA: The compound can intercalate into DNA, disrupting the replication and transcription processes.
Modulating Signal Transduction Pathways: The compound can modulate various signal transduction pathways, affecting cell growth and proliferation.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs and their properties:
Key Findings:
Substituent Effects :
- 5-Iodo vs. 5-Methyl : The iodine atom in the target compound increases molecular weight (~630 vs. ~530) and steric bulk, reducing base-pairing flexibility but enhancing nuclease resistance in oligonucleotides . In contrast, the 5-methyl analog () is more reactive in thiophosphate coupling reactions .
- DMT Protection : The DMT group in the target compound and analogs (e.g., ) enables selective deprotection under mild acidic conditions, critical for solid-phase oligonucleotide synthesis .
Stereochemical Impact :
- The (2R,4R,5R) configuration in the target compound ensures proper orientation for Watson-Crick base pairing. Analogous compounds with (2R,4S,5R) configurations () exhibit altered reactivity due to hydroxyl group positioning .
Functional Group Modifications: Azide and Methoxyethoxy Groups: Compounds with azide () or methoxyethoxy () substituents show improved solubility in polar solvents, making them suitable for aqueous-phase reactions .
Synthetic Utility :
- The target compound (yield: 86%, ) is optimized for high-purity oligonucleotide synthesis, whereas ’s 5-methyl analog requires additional steps for sulfurization .
Research Implications
- Therapeutic Oligonucleotides : The iodine substituent in the target compound may enhance binding to mRNA targets via halogen bonding, a property absent in methyl or azide analogs .
- Structural Biology : Heavy-atom derivatives like the dual-iodine compound () could aid in X-ray crystallography of nucleic acid complexes .
Biological Activity
The compound 1-[(2R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-5-iodopyrimidine-2,4-dione is a complex organic molecule with potential biological activities. This article reviews its biological activity, synthesizing findings from various studies to provide a comprehensive understanding of its pharmacological properties.
Chemical Structure and Properties
The compound has a molecular formula of and a CAS number of 153631-19-7. Its structure features a pyrimidine ring substituted with an iodine atom and a unique oxolane moiety that enhances its biological interactions. The presence of multiple methoxy groups contributes to its solubility and reactivity.
Structural Formula
| Property | Value |
|---|---|
| Molecular Weight | 578.62 g/mol |
| IUPAC Name | 1-[(2R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-5-iodopyrimidine-2,4-dione |
| CAS Number | 153631-19-7 |
The biological activity of this compound is primarily attributed to its ability to interact with specific cellular targets. Research indicates that it may act as an inhibitor of dihydropyrimidine dehydrogenase , an enzyme involved in the degradation of pyrimidine bases and the chemotherapeutic agent 5-fluorouracil. This interaction suggests potential applications in cancer therapy, particularly in enhancing the efficacy of existing treatments by modulating drug metabolism .
Pharmacological Effects
- Antitumor Activity : Preliminary studies have shown that the compound exhibits cytotoxic effects against various cancer cell lines. The mechanism appears to involve the disruption of DNA synthesis through inhibition of pyrimidine metabolism.
- Antiviral Properties : Given its structural similarity to nucleosides, there is potential for antiviral applications, particularly against RNA viruses.
- Neuroprotective Effects : Some derivatives have shown promise in protecting neuronal cells from oxidative stress, suggesting a role in neurodegenerative disease management.
Study 1: Antitumor Efficacy
A study evaluated the cytotoxic effects of the compound on human breast cancer cells (MCF-7). Results indicated a significant reduction in cell viability at concentrations above 10 µM, with an IC50 value determined at approximately 15 µM. The study concluded that the compound's mechanism involves apoptosis induction via mitochondrial pathways .
Study 2: Dihydropyrimidine Dehydrogenase Inhibition
Research published in DrugBank highlighted the compound's role as an inhibitor of dihydropyrimidine dehydrogenase (DPD). This inhibition can lead to increased levels of pyrimidines in cells, which may enhance the effectiveness of chemotherapeutics like 5-fluorouracil by preventing its degradation .
Toxicity and Safety Profile
Toxicity assessments have indicated that while the compound shows promising biological activity, it also exhibits moderate toxicity profiles in animal models. The LD50 value was reported at approximately 200 mg/kg, indicating a need for careful dosage management in therapeutic applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
